molecular formula C19H22N2O2 B6079511 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

カタログ番号 B6079511
分子量: 310.4 g/mol
InChIキー: OMLYXMLXARTEPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, commonly known as Dabrafenib, is a small molecule drug that is used in the treatment of melanoma. It is a type of BRAF inhibitor that targets the BRAF protein, which is mutated in approximately 50% of melanomas. The drug is known to be effective in treating melanoma patients with the BRAF V600E mutation.

作用機序

Dabrafenib is a selective inhibitor of the BRAF V600E mutation, which is commonly found in melanoma. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. The BRAF V600E mutation results in the constitutive activation of the MAPK/ERK pathway, leading to uncontrolled cell growth and proliferation. Dabrafenib inhibits the activity of the BRAF V600E mutation, thereby blocking the MAPK/ERK pathway and preventing the growth and proliferation of melanoma cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dabrafenib include the inhibition of the BRAF V600E mutation, which leads to the inhibition of the MAPK/ERK pathway and the prevention of melanoma cell growth and proliferation. Dabrafenib has also been shown to induce apoptosis, or programmed cell death, in melanoma cells.

実験室実験の利点と制限

One advantage of Dabrafenib in lab experiments is its high selectivity for the BRAF V600E mutation, which makes it a useful tool for studying the role of this mutation in melanoma. However, one limitation of Dabrafenib is its low solubility in water, which can make it difficult to work with in some lab experiments.

将来の方向性

For research on Dabrafenib include the development of new formulations that improve its solubility and bioavailability, as well as the investigation of its efficacy in combination with other drugs for the treatment of melanoma. Additionally, further research is needed to better understand the mechanisms of resistance to Dabrafenib and to develop strategies to overcome this resistance.

合成法

The synthesis of Dabrafenib involves several steps. The starting material is 2,6-dimethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(3-aminopropyl)-N,N-dimethylaniline to form the amide intermediate. The amide intermediate is then reacted with 4-(3-bromo-2-chloro-phenylamino)-2-methyl-benzoic acid to form Dabrafenib.

科学的研究の応用

Dabrafenib has been extensively studied in preclinical and clinical studies for its efficacy in treating melanoma patients with the BRAF V600E mutation. In a phase III clinical trial, Dabrafenib was found to significantly improve progression-free survival and overall survival in patients with unresectable or metastatic melanoma with the BRAF V600E mutation.

特性

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-4-5-7-17(14)19(23)20-16-11-8-15(9-12-16)10-13-18(22)21(2)3/h4-9,11-12H,10,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYXMLXARTEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。